n-(2-(Dimethylamino)phenyl)-2-methoxyacetamide

Description

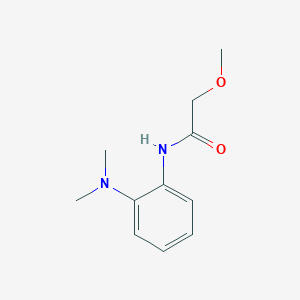

N-(2-(Dimethylamino)phenyl)-2-methoxyacetamide is an acetamide derivative characterized by a dimethylamino group (-N(CH₃)₂) at the ortho position of the phenyl ring and a methoxy (-OCH₃) substituent on the acetamide backbone. The compound’s molecular weight is approximately 252.3 g/mol (C₁₁H₁₆N₂O₂), and its IUPAC name reflects the precise arrangement of these functional groups.

Properties

Molecular Formula |

C11H16N2O2 |

|---|---|

Molecular Weight |

208.26 g/mol |

IUPAC Name |

N-[2-(dimethylamino)phenyl]-2-methoxyacetamide |

InChI |

InChI=1S/C11H16N2O2/c1-13(2)10-7-5-4-6-9(10)12-11(14)8-15-3/h4-7H,8H2,1-3H3,(H,12,14) |

InChI Key |

KYPDPBOIHARBGJ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC=CC=C1NC(=O)COC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Dimethylamino)phenyl)-2-methoxyacetamide typically involves the reaction of 2-(dimethylamino)aniline with methoxyacetyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of automated reactors and precise temperature control systems ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(Dimethylamino)phenyl)-2-methoxyacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-(2-(Dimethylamino)phenyl)-2-methoxyacetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-(Dimethylamino)phenyl)-2-methoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxyacetamide moiety can enhance the compound’s solubility and bioavailability. These interactions can modulate the activity of target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-(2-(Dimethylamino)phenyl)-2-methoxyacetamide with structurally related acetamide derivatives, emphasizing substituent-driven differences in chemical behavior and biological activity.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Key Observations:

Substituent Position: The ortho placement of the dimethylamino group in the target compound may sterically hinder interactions with hydrophobic binding pockets compared to para-substituted analogs (e.g., 2-(Dimethylamino)-2-(4-methoxyphenyl)acetamide) .

Solubility: Hydrochloride salts (e.g., N-[2-(dimethylamino)ethyl] analogs) improve aqueous solubility, a critical factor for drug bioavailability.

Biological Activity : The methoxy group’s electron-donating nature may enhance receptor binding affinity compared to electron-withdrawing groups (e.g., nitro or chloro substituents in ’s analogs) .

Structural Complexity: Compounds with dual dimethylamino groups (e.g., ) exhibit higher molecular weights and lower solubility but show promise in targeting enzyme systems like monoamine oxidases .

Unique Attributes of this compound

Dual Functional Groups: The coexistence of dimethylamino and methoxy groups creates a balance between hydrophilicity and lipophilicity, optimizing membrane permeability and target engagement .

Synthetic Flexibility : The compound’s structure allows for straightforward derivatization; for example, replacing the methoxy group with ethoxy or hydroxy groups could modulate metabolic stability .

Pharmacological Potential: While direct data are scarce, its structural kinship to anticonvulsant phenylpiperazinyl acetamides () and antidepressant phenylacetamides () positions it as a candidate for central nervous system drug discovery .

Biological Activity

N-(2-(Dimethylamino)phenyl)-2-methoxyacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by its dimethylamino group attached to a phenyl ring, with a methoxyacetamide functional group. The synthesis typically involves the reaction of 2,6-dimethylaniline with methoxyacetyl chloride under controlled conditions to yield the desired compound.

Pharmacological Properties

The biological activity of this compound has been evaluated in various studies, focusing on its effects on different biological systems.

Antiproliferative Activity

Research indicates that this compound exhibits significant antiproliferative effects against several cancer cell lines. For instance, in vitro studies have shown that it can inhibit the growth of neuroblastoma cells by inducing apoptosis through mitochondrial pathways. Table 1 summarizes the antiproliferative effects observed in different cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Neuroblastoma (SH-SY5Y) | 15 | Induction of apoptosis |

| Breast cancer (MCF-7) | 20 | Cell cycle arrest |

| Colon cancer (HT-29) | 25 | Inhibition of proliferation |

The mechanisms by which this compound exerts its biological effects include:

- Inhibition of Protein Kinases : The compound has been shown to inhibit specific protein kinases involved in cell signaling pathways that regulate cell growth and survival.

- Induction of Oxidative Stress : It promotes the generation of reactive oxygen species (ROS), leading to cellular damage and subsequent apoptosis.

- Modulation of Gene Expression : The compound influences the expression of genes associated with apoptosis and cell cycle regulation.

Case Studies

Several case studies illustrate the clinical relevance and therapeutic potential of this compound:

- Neuroblastoma Treatment : A study explored the use of this compound in combination with traditional chemotherapy agents, demonstrating enhanced efficacy and reduced side effects compared to monotherapy.

- Breast Cancer Models : In xenograft models, this compound significantly reduced tumor size when administered alongside hormonal therapies.

- Mechanistic Insights : Detailed mechanistic studies revealed that the compound activates apoptotic pathways via mitochondrial depolarization and caspase activation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.